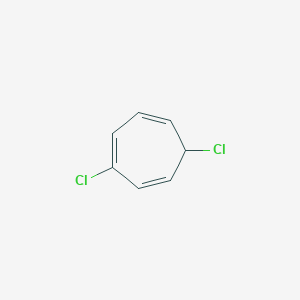

3,7-Dichlorocyclohepta-1,3,5-triene

Description

3,7-Dichlorocyclohepta-1,3,5-triene is a chlorinated derivative of cyclohepta-1,3,5-triene, a seven-membered hydrocarbon with conjugated double bonds. This compound is synthesized through methods such as olefination of aldehydes using Julia-Kocienski reagents . Its characterization aligns with reported spectral data for similar styryl-substituted cycloheptatrienes, underscoring its structural reliability .

Properties

CAS No. |

61393-31-5 |

|---|---|

Molecular Formula |

C7H6Cl2 |

Molecular Weight |

161.03 g/mol |

IUPAC Name |

3,7-dichlorocyclohepta-1,3,5-triene |

InChI |

InChI=1S/C7H6Cl2/c8-6-2-1-3-7(9)5-4-6/h1-6H |

InChI Key |

WEGVXYOBMKGROI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(C=CC(=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,7-Dichlorocyclohepta-1,3,5-triene can be synthesized through various methods. One common approach involves the chlorination of cycloheptatriene. The reaction typically uses chlorine gas (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods

Industrial production of 3,7-Dichlorocyclohepta-1,3,5-triene may involve large-scale chlorination processes, where cycloheptatriene is reacted with chlorine gas in a continuous flow reactor. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3,7-Dichlorocyclohepta-1,3,5-triene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction Reactions: Reduction can lead to the formation of cycloheptatriene or other partially hydrogenated products.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

Major Products Formed

Substitution: Formation of hydroxylated or aminated cycloheptatriene derivatives.

Oxidation: Formation of epoxides or ketones.

Reduction: Formation of cycloheptatriene or partially hydrogenated derivatives.

Scientific Research Applications

3,7-Dichlorocyclohepta-1,3,5-triene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in organometallic chemistry.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,7-Dichlorocyclohepta-1,3,5-triene involves its interaction with various molecular targets. The chlorine atoms can participate in electrophilic substitution reactions, making the compound reactive towards nucleophiles. The compound’s unique structure allows it to interact with specific enzymes or receptors, potentially leading to biological effects .

Comparison with Similar Compounds

Structural and Electronic Variations

Table 1: Structural and Electronic Comparison of Cycloheptatriene Derivatives

Key Observations:

- Substituent Effects : Chlorine atoms in 3,7-Dichlorocyclohepta-1,3,5-triene withdraw electron density, reducing aromatic stabilization compared to the parent compound. Styryl groups (e.g., in 2d ) extend conjugation, enhancing UV absorption properties.

- Aromaticity: The parent cycloheptatriene is non-aromatic but forms aromatic tropylium ions (C₇H₇⁺) upon hydride abstraction .

- Thermal Stability : Heptaphenyl derivatives undergo thermal rearrangements due to steric strain , whereas 3,7-dichloro derivatives exhibit higher thermal stability due to reduced steric bulk.

Stability and Spectroscopic Behavior

- Spectroscopy : Chlorinated derivatives show distinct NMR deshielding compared to phenyl-substituted analogs. For example, 3,7-dichloro substitution shifts proton signals upfield due to electron withdrawal .

- Thermal Degradation : Heptaphenylcycloheptatriene (1 ) undergoes phenyl rearrangement at elevated temperatures, while 3,7-dichloro derivatives remain stable under similar conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.